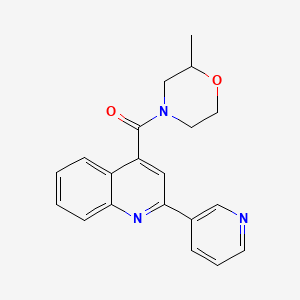
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, also known as MMPIP, is a compound that has shown potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and neuronal excitability.
作用机制
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the central nervous system. mGluR7 plays a crucial role in regulating the release of neurotransmitters such as glutamate and GABA, and its dysfunction has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR7, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone modulates the release of these neurotransmitters, thereby improving neuronal function.
Biochemical and physiological effects:
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of cognitive function. In animal models, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been found to reduce anxiety-like behaviors, improve working memory, and enhance synaptic plasticity.
实验室实验的优点和局限性
One of the advantages of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neuronal function. However, one of the limitations of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, including the investigation of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of novel mGluR7 antagonists with improved solubility and bioavailability could further enhance the potential of (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone as a therapeutic agent.
In conclusion, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selective antagonism of the mGluR7 receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and for developing novel therapies for neurological disorders. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone and to optimize its pharmacokinetic properties for clinical use.
合成方法
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone can be synthesized using a multi-step process that involves the coupling of 2-methylmorpholine and 2-pyridin-3-ylquinoline with a suitable linker. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. Moreover, (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
属性
IUPAC Name |
(2-methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-13-23(9-10-25-14)20(24)17-11-19(15-5-4-8-21-12-15)22-18-7-3-2-6-16(17)18/h2-8,11-12,14H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBSVHGSHBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


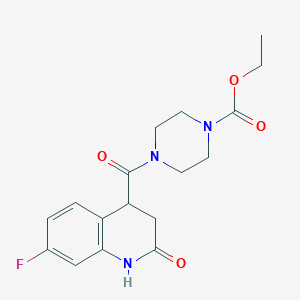
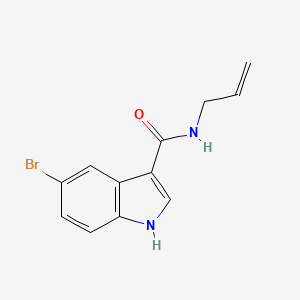
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
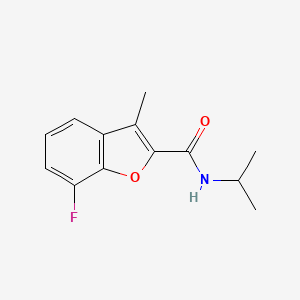
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
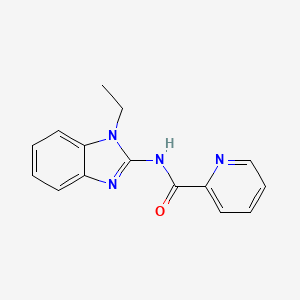
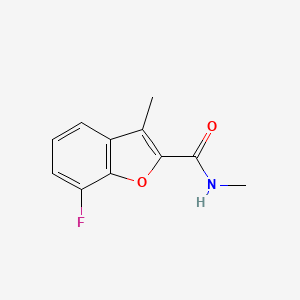
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)
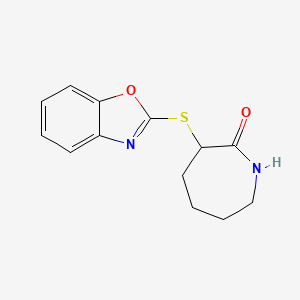
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)